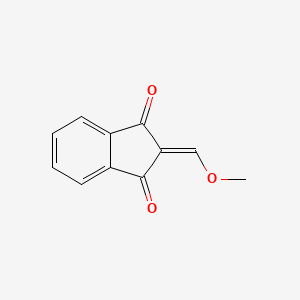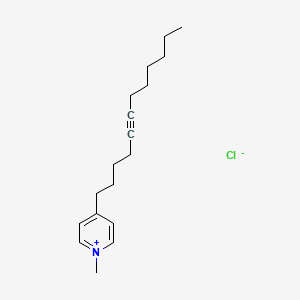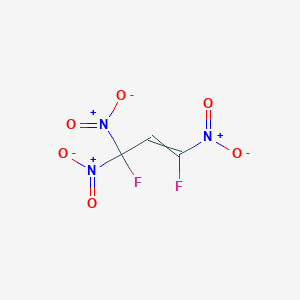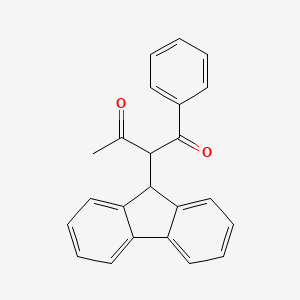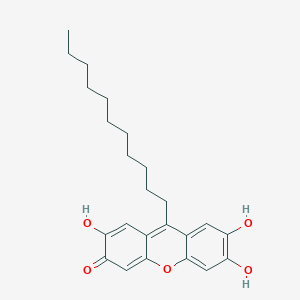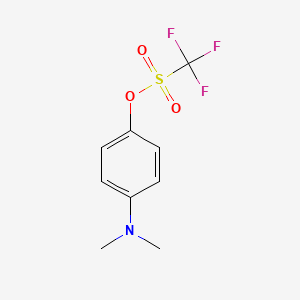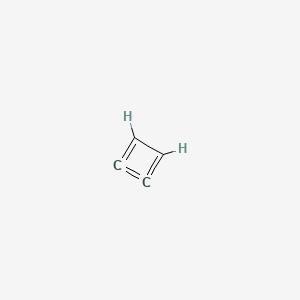
Cyclobut-1-en-3-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclobut-1-en-3-yne can be synthesized through various methods, including:
Intramolecular Cyclization: One common method involves the intramolecular cyclization of suitable precursors under specific conditions.
Photochemical Reactions: Photochemical [2+2] cycloadditions are another route to synthesize this compound.
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the principles of synthetic organic chemistry can be applied to scale up the production. This would involve optimizing reaction conditions, using efficient catalysts, and ensuring the safety and stability of the highly strained compound during production.
Análisis De Reacciones Químicas
Types of Reactions: Cyclobut-1-en-3-yne undergoes various types of chemical reactions, including:
Cycloaddition Reactions: Due to its strained ring structure, this compound readily participates in cycloaddition reactions, such as [2+2] and [4+2] cycloadditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions for these transformations are less commonly reported.
Common Reagents and Conditions:
Cycloaddition Reagents: Common reagents for cycloaddition reactions include transition metal catalysts like rhodium and gold complexes.
Oxidation and Reduction Reagents: Typical oxidation reagents might include peroxides or other strong oxidizing agents, while reduction could involve hydrogenation catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, cycloaddition reactions can yield various cyclobutene derivatives, while oxidation and reduction can lead to different functionalized cyclobutane compounds .
Aplicaciones Científicas De Investigación
Cyclobut-1-en-3-yne has several applications in scientific research:
Mecanismo De Acción
The mechanism by which cyclobut-1-en-3-yne exerts its effects is primarily through its highly strained ring structure, which makes it highly reactive. The compound can interact with various molecular targets and pathways, depending on the specific reactions it undergoes. For example, in cycloaddition reactions, the strained ring can open up to form new bonds, leading to the formation of more stable products .
Comparación Con Compuestos Similares
Cyclobutene: Similar to cyclobut-1-en-3-yne but lacks the triple bond, making it less strained and reactive.
Cyclopropene: Another strained ring compound, but with a three-membered ring structure, leading to different reactivity patterns.
Uniqueness: this compound is unique due to the presence of both a double and a triple bond within a four-membered ring, resulting in significant ring strain and high reactivity. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new synthetic methodologies .
Propiedades
Número CAS |
114251-99-9 |
|---|---|
Fórmula molecular |
C4H2 |
Peso molecular |
50.06 g/mol |
InChI |
InChI=1S/C4H2/c1-2-4-3-1/h1-2H |
Clave InChI |
AQXQCRKNTOEWBW-UHFFFAOYSA-N |
SMILES canónico |
C1=C=C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14291200.png)
